![molecular formula C8H11BrCl2N2O B6218561 3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride CAS No. 2751621-36-8](/img/no-structure.png)
3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride
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Overview
Description
The compound “3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride” is an organic compound that contains a bromopyridinyl group attached to an azetidinol group. The presence of the bromine atom suggests that it might be used in reactions as a leaving group or for further functionalization .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring (a six-membered aromatic ring with one nitrogen atom), an azetidine ring (a four-membered ring with one nitrogen atom), a bromine atom attached to the pyridine ring, and a hydroxyl group attached to the azetidine ring .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the bromine atom (which is a good leaving group), the aromatic pyridine ring, and the hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyl group could make the compound capable of forming hydrogen bonds, which could influence its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromopyridin-4-yl)azetidin-3-ol dihydrochloride involves the reaction of 3-bromopyridine with ethyl chloroacetate to form 3-(3-bromopyridin-4-yl)propanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(3-bromopyridin-4-yl)azetidin-3-ol, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "3-bromopyridine", "ethyl chloroacetate", "hydroxylamine hydrochloride", "sodium hydroxide", "hydrochloric acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: 3-bromopyridine is reacted with ethyl chloroacetate in the presence of sodium hydroxide and water to form 3-(3-bromopyridin-4-yl)propanoic acid ethyl ester.", "Step 2: The intermediate 3-(3-bromopyridin-4-yl)propanoic acid ethyl ester is reacted with hydroxylamine hydrochloride in the presence of hydrochloric acid and water to form 3-(3-bromopyridin-4-yl)azetidin-3-ol.", "Step 3: The product from step 2 is converted to the dihydrochloride salt form by reacting with hydrochloric acid in diethyl ether." ] } | |
CAS RN |
2751621-36-8 |
Molecular Formula |
C8H11BrCl2N2O |
Molecular Weight |
302 |
Purity |
95 |
Origin of Product |
United States |
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